2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
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Overview
Description
2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative. Pyrrolidine rings are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets . The trifluoroacetyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylpyrrolidine.
Trifluoroacetylation: The 2-methylpyrrolidine undergoes trifluoroacetylation using trifluoroacetic anhydride in the presence of a base such as pyridine.
Carboxylation: The resulting intermediate is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrrolidine: Lacks the trifluoroacetyl group, resulting in different chemical properties.
Trifluoroacetylpyrrolidine: Similar structure but without the methyl group, affecting its biological activity.
Uniqueness
2-Methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the methyl and trifluoroacetyl groups, which enhance its stability, lipophilicity, and biological activity .
Properties
Molecular Formula |
C8H10F3NO3 |
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Molecular Weight |
225.16 g/mol |
IUPAC Name |
2-methyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H10F3NO3/c1-7(6(14)15)3-2-4-12(7)5(13)8(9,10)11/h2-4H2,1H3,(H,14,15) |
InChI Key |
NOTZLYKVWUQWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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